2,2'-Bipyridine hydrochloride

Description

Historical Trajectory and Evolution of 2,2'-Bipyridine (B1663995) as a Pivotal Ligand in Coordination Chemistry

The story of 2,2'-bipyridine begins in 1888 with its first synthesis by Fritz Blau, who produced the compound by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net This discovery was a landmark event, as Blau quickly recognized the unique metal-binding properties of the new compound. nih.gov His subsequent work laid the groundwork for its use as a powerful chelating agent, most notably demonstrating its reaction with iron(II) salts to produce an intense red color, a reaction that would become a classic method for iron determination. wikipedia.orgguidechem.com

The development of 2,2'-bipyridine's role in coordination chemistry is intrinsically linked to the pioneering work of Alfred Werner, the father of the field. researchgate.net Werner's theories on the structure of metal complexes, which proposed that metal ions have primary (oxidation state) and secondary (coordination number) valencies, found a perfect illustration in the complexes formed with 2,2'-bipyridine. researchgate.net The stable, well-defined octahedral complexes, such as [Fe(bpy)₃]²⁺, provided strong evidence for his revolutionary ideas about the geometry of coordination compounds. wikipedia.org

Throughout the early 20th century, research on 2,2'-bipyridine and its complexes flourished, contributing significantly to our understanding of the thermodynamics, kinetics, photophysics, and electrochemistry of metal complexes. nih.govnih.gov The development of new synthetic routes, such as the Ullmann reaction using 2-bromopyridine (B144113) and copper, provided greater access to the ligand, further fueling its investigation. researchgate.net The hydrochloride salt emerged as a convenient, stable, and water-soluble form of the ligand, facilitating its use in aqueous coordination chemistry and analytical applications. pharmaoffer.com

| Year | Development | Significance |

|---|---|---|

| 1888 | First synthesis of 2,2'-bipyridine by Fritz Blau. nih.govresearchgate.net | Discovery of a novel and highly effective chelating ligand. |

| 1898 | Blau reports the intense red color of the iron(II) complex. | Foundation for the analytical determination of iron. wikipedia.orgguidechem.com |

| c. 1913 | Werner's coordination theory provides a framework for understanding bpy complexes. researchgate.net | Bpy complexes serve as key examples validating the new theory of coordination chemistry. |

| 1928 | Wibaut develops an improved synthesis using the Ullmann reaction. researchgate.net | Increased availability of the ligand for broader research. |

| 1930s | Growth in the coordination chemistry of bpy, including its use in analytical chemistry. nih.gov | Established bpy as a fundamental tool in chemical analysis and coordination studies. |

Contemporary Significance of 2,2'-Bipyridine Chemistry Across Disciplines

The importance of 2,2'-bipyridine and its hydrochloride salt has not waned over time; instead, its applications have expanded into numerous areas of contemporary research. Its robust nature, ease of functionalization, and unique electronic properties make it an invaluable component in the design of sophisticated molecular systems. mdpi.com

In the field of catalysis , 2,2'-bipyridine-metal complexes are employed in a wide range of transformations, including oxidation reactions, polymerizations, and, more recently, in photoredox catalysis for organic synthesis. guidechem.comscirp.org The ligand's ability to stabilize various metal oxidation states is crucial for these catalytic cycles. For reactions conducted in aqueous or protic media, 2,2'-bipyridine hydrochloride is an excellent precursor due to its solubility.

Materials science has also embraced 2,2'-bipyridine for the construction of functional materials. Its complexes, particularly with ruthenium and osmium, exhibit intense luminescence and interesting photophysical properties, making them suitable for applications in light-emitting diodes (LEDs), sensors, and solar energy conversion systems. wikipedia.orgwikipedia.orgacs.org The ligand serves as a scaffold for creating complex supramolecular architectures and metal-organic frameworks (MOFs). nih.govresearchgate.net

In analytical chemistry , the classic use of 2,2'-bipyridine for the colorimetric determination of iron continues to be relevant. guidechem.comsigmaaldrich.com Furthermore, it is used as a sensitive spectrophotometric reagent for the determination of various other substances, including certain pharmaceuticals. nih.gov The hydrochloride form is particularly useful for preparing aqueous reagent solutions for these analytical methods. acs.org

The table below provides a comparison of the physical properties of 2,2'-bipyridine and its dihydrochloride (B599025) salt, illustrating the key differences that inform their respective applications.

| Property | 2,2'-Bipyridine | 2,2'-Bipyridine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂ mdpi.com | C₁₀H₁₀Cl₂N₂ nih.gov |

| Molecular Weight | 156.18 g/mol mdpi.com | 229.10 g/mol nih.gov |

| Appearance | White to light red crystalline powder | White crystalline solid wikipedia.org |

| Melting Point | 70-73 °C | 201 °C wikipedia.org |

| Boiling Point | 273 °C | 272.5 °C at 760 mmHg wikipedia.org |

| Solubility | Slightly soluble in water; soluble in many organic solvents. guidechem.com | More soluble in water, enhancing its use in aqueous systems. pharmaoffer.com |

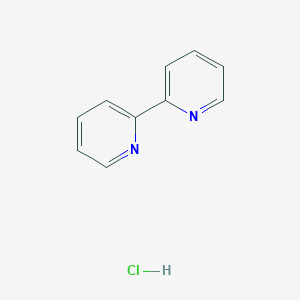

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1-8H;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLQLWXHFMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066423 | |

| Record name | 2,2'-Bipyridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-87-6 | |

| Record name | 2,2'-Bipyridine, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bipyridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipyridine, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Bipyridine and Its Functionalized Analogues

Metal-Catalyzed Coupling Reactions in 2,2'-Bipyridine (B1663995) Synthesis

Metal-catalyzed cross-coupling reactions represent a powerful and versatile approach for the construction of both symmetrical and unsymmetrical 2,2'-bipyridines. lboro.ac.uk These methods involve the coupling of two different pyridine-based precursors, typically a halopyridine and an organometallic pyridine (B92270) derivative, in the presence of a transition metal catalyst.

Suzuki-Miyaura Cross-Coupling Approaches for Substituted 2,2'-Bipyridines

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming C(sp²)–C(sp²) bonds and has been extensively applied to the synthesis of 2,2'-bipyridine frameworks. mdpi.compreprints.org This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine, catalyzed by a palladium complex. mdpi.comresearchgate.net A significant challenge in the application of this method to 2,2'-bipyridine synthesis has been the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has largely overcome this limitation, making the Suzuki-Miyaura coupling a valuable and efficient tool for accessing functionalized 2,2'-bipyridines. researchgate.net

For instance, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to achieve a high turnover number in the synthesis of bipyridines. mdpi.com It is important to note that the applicability of some of these approaches has been limited to 3- or 4-pyridylboronic acid derivatives. mdpi.com The synthesis of various 4-substituted-2,2'-bipyridines has been successfully achieved through palladium-catalyzed Suzuki-Miyaura reactions. iucr.orgnih.gov

| Reactants | Catalyst/Ligand | Product | Yield | Reference |

| 2-Bromopyridine (B144113), 2-Pyridylboronic ester | Pd(OAc)₂, Imidazolium salt | 2,2'-Bipyridine | High turnover | mdpi.com |

| 4-Bromo-2,2'-bipyridine, Indole-4-boronic acid | Pd catalyst | 4-(Indol-4-yl)-2,2'-bipyridine | - | iucr.orgnih.gov |

Negishi Coupling Strategies in 2,2'-Bipyridine Derivative Synthesis

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful and versatile method for preparing 2,2'-bipyridines. orgsyn.org This strategy is valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, including alkynes, nitriles, esters, and amines. orgsyn.orgorganic-chemistry.org

An efficient and mild Negishi cross-coupling strategy for synthesizing substituted 2,2'-bipyridines utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst. organic-chemistry.org This method allows for the coupling of organozinc pyridyl reagents with both 2-bromo- and 2-chloropyridines, affording a diverse range of mono- and disubstituted bipyridines in good to excellent yields (50–98%). organic-chemistry.org Bromo-substituted pyridines have been shown to react efficiently at room temperature, while the less reactive chloropyridines may require heating. organic-chemistry.org The pyridyl zinc halides can be prepared through transmetalation with pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

Heterogeneous catalysts, such as Pd/Al₂O₃, have also been employed in Negishi couplings, with microwave irradiation significantly enhancing reaction rates and yields. mdpi.compreprints.org

| Reactants | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| 2-Pyridyl zinc halide, 2-Bromopyridine | Pd(dba)₂, XPhos | - | 2,2'-Bipyridine derivatives | - | mdpi.compreprints.org |

| Organozinc pyridyl reagent, 2-Bromo/Chloropyridine | Pd(PPh₃)₄ | Room temp (bromo), Heat (chloro) | Substituted 2,2'-bipyridines | 50-98% | organic-chemistry.org |

| 2-Pyridyl zinc bromide, 2-Bromopyridine derivative | Pd/Al₂O₃ | Microwave (300 W), 1 h | 2,2'-Bipyridine product | Enhanced | mdpi.compreprints.org |

Stille Coupling Methods for Diversified 2,2'-Bipyridine Frameworks

The Stille coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, provides another effective route to diversified 2,2'-bipyridine frameworks. mdpi.com This method has been successfully used in the synthesis of various 2,2'-bipyridine derivatives. mdpi.compreprints.org For example, the reaction between 3- or 2-stannylpyridines and bromopyridines, catalyzed by cyclopalladated ferrocenylimine with tricyclohexylphosphine (B42057) in the presence of CuI and CsF, has been reported. mdpi.com Similarly, PdCl₂(PPh₃)₂ has been used to catalyze the Stille reaction between stannylated pyridines and bromopyridines. mdpi.com

A significant drawback of the Stille coupling is the high toxicity of the organotin reactants. mdpi.comorganic-chemistry.org Despite this, it remains a useful synthetic tool. The selective stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) through consecutive Stille couplings has been demonstrated, highlighting the method's utility in creating complex, functionalized bipyridine structures. nih.gov

| Reactants | Catalyst/Additives | Product | Reference |

| 3- or 2-Stannylpyridines, Bromopyridines | Cyclopalladated ferrocenylimine, P(Cy)₃, CuI, CsF | Bipyridines | mdpi.com |

| Stannylated pyridines, Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.com |

| 5,5'-Dibromo-2,2'-bipyridine, Organostannane | Pd catalyst | Stepwise functionalized 2,2'-bipyridines | nih.gov |

Homo-Coupling Reactions for Symmetrical 2,2'-Bipyridines

Homo-coupling reactions are a direct and efficient strategy for the synthesis of symmetrical 2,2'-bipyridines, where two identical pyridine units are joined. nova.edu These methods are particularly valuable for producing C₂-symmetric bipyridine ligands.

Ullmann Coupling and Modern Mechanistic Insights

The Ullmann coupling is a classical and valuable technique for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org Traditionally, this reaction required high temperatures (over 200 °C) and stoichiometric amounts of copper, which limited its utility. mdpi.compreprints.org The proposed reaction mechanisms involve either a radical or an anionic pathway, though the exact mechanism is not fully understood. mdpi.compreprints.org

Modern advancements have led to the development of palladium-catalyzed Ullmann-type couplings that proceed under milder conditions. For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C facilitates the homocoupling of bromopyridines. mdpi.compreprints.org While still requiring a high temperature, this method is operationally simple and compatible with various substrates. mdpi.compreprints.org Bimetallic systems, such as a combination of Pd(OAc)₂ with indium and LiCl, or stoichiometric copper powder with a catalytic amount of Pd(OAc)₂, have also been shown to efficiently produce bipyridines. mdpi.compreprints.org

Wurtz Coupling in Bipyridine Synthetic Pathways

The Wurtz coupling reaction is another useful method for obtaining symmetrical bipyridines. mdpi.compreprints.org This reaction typically involves the reaction of organic halides with a sodium dispersion. mdpi.compreprints.org Bipyridines can also be synthesized by reacting pyridines with a sodium dispersion followed by an oxidizing agent. mdpi.compreprints.org

An improved approach involves the transition-metal-catalyzed homocoupling of Grignard reagents, which is considered one of the most efficient methods for constructing symmetrical bipyridyl backbones. mdpi.compreprints.org This method often involves a two-step process where the organometallic compound is first prepared and isolated before its conversion to the bipyridine product in the presence of an oxidant. mdpi.compreprints.org However, single-step procedures have also been developed. preprints.org

Electrochemical Synthetic Routes to 2,2'-Bipyridine Derivatives

Electrochemical methods offer a powerful and often more sustainable approach to the synthesis of 2,2'-bipyridine derivatives, providing an alternative to traditional chemical reductants or oxidants.

One notable electrochemical approach involves the reductive coupling of N,N'-dipyridylureas. mdpi.com In this method, electrolysis is carried out in a divided H-cell using graphite (B72142) electrodes and dimethylformamide (DMF) as the solvent. The reaction proceeds under an inert nitrogen atmosphere at a constant current. This technique is significant as it provides a direct electrochemical transformation to the bipyridine core. mdpi.com

Another strategy involves the electrochemical generation of active catalyst species for coupling reactions. For instance, Ni(0)-catalyzed dimerization of halopyridine derivatives can be performed in an electrochemical cell. lboro.ac.uk This process typically uses an iron/nickel anode and a nickel foam cathode, with a NiBr2-bipyridine complex as the catalyst precursor in DMF with a supporting electrolyte like lithium chloride. This method has been successfully applied to synthesize 2,2'-biquinoline (B90511) from 2-chloroquinoline (B121035) in high yield. lboro.ac.uk The electrochemical regeneration of the Ni(0) catalyst avoids the need for stoichiometric chemical reductants.

Furthermore, the electrochemical synthesis of metal complexes incorporating bipyridine ligands has been demonstrated. The direct electrochemical oxidation of a sacrificial metal anode in a solution containing the desired ligand precursor allows for the formation of metal-bipyridine complexes. cdnsciencepub.com For example, dissymmetrical iron(II) polypyridine complexes can be prepared using the precursor [Fe(bpy)2(CH3CN)2]2+, which is generated by the electrochemical or chemical reduction of a μ-oxo diiron(III) complex in an acidic acetonitrile (B52724) solution. rsc.org

The electrochemical properties of novel bipyridine derivatives themselves are also a subject of study. For instance, the cyclic voltammetry of BODIPY-appended 2,2'-bipyridine derivatives has been investigated, revealing reversible two-electron oxidation and reduction events. nih.gov This highlights the use of electrochemical techniques not only for synthesis but also for characterizing the electronic properties of new bipyridine-based materials.

| Electrochemical Method | Precursor(s) | Key Features | Product Example |

| Reductive Coupling | N,N'-dipyridylureas | Divided H-cell, graphite electrodes, constant current. mdpi.com | 2,2'-Bipyridine derivatives |

| Ni-catalyzed Dimerization | Halopyridines | Electrochemical regeneration of Ni(0) catalyst. lboro.ac.uk | 2,2'-Biquinoline |

| Metal Complex Synthesis | Metal anode, bipyridine ligand | Sacrificial metal anode, direct formation of complexes. cdnsciencepub.com | [Fe(L)2L']2+ |

Dehydrogenation Coupling of Pyridines Employing Catalytic Systems

The direct dehydrogenative coupling of pyridines represents a highly atom-economical and streamlined approach to synthesizing 2,2'-bipyridines. nih.gov This method avoids the pre-functionalization of pyridine rings, which is often required in traditional cross-coupling reactions.

A significant advancement in this area is the use of palladium catalysis. nih.gov A palladium catalyst, in conjunction with a silver(I) salt as an oxidant and pivalic acid as an additive, can effectively catalyze the regioselective dimerization of various pyridines at the C2-positions. nih.gov This method is particularly noteworthy for its applicability to sterically hindered 3-substituted pyridines, enabling the synthesis of twisted 3,3'-disubstituted-2,2'-bipyridyls. nih.gov

Another catalytic system for the dehydrogenative coupling of pyridine involves the use of Raney nickel. chemeurope.comgoogle.com This method employs Raney nickel as a catalyst in an autoclave, often with the addition of a reaction aid. The reaction aid, with a general formula of R-X (where R is an alkyl, alkoxy, or amino group, and X is an alkali metal or a third main group element), helps to improve the conversion rate of pyridine and the yield of 2,2'-bipyridine. google.com This approach is advantageous due to the low cost of the Raney nickel catalyst compared to precious metals. google.com

Historically, dehydrogenation of pyridine at high temperatures (300 °C) with nickel-metal catalysts has been shown to produce 2,2'-bipyridine. nih.gov Similarly, heating pyridine in the presence of ferric chloride has also been used to prepare 2,2'-bipyridine. orgsyn.org

| Catalytic System | Key Features | Substrate Scope | Product Example |

| Palladium/Ag(I) salt | Pivalic acid as additive, regioselective at C2. nih.gov | Various pyridines, including sterically hindered ones. nih.gov | 3,3'-disubstituted-2,2'-bipyridyls |

| Raney Nickel | Use of a reaction aid (R-X) in an autoclave. google.com | Pyridine | 2,2'-Bipyridine |

| Nickel-metal catalyst | High temperature (300 °C). nih.gov | Pyridine | 2,2'-Bipyridine |

| Ferric chloride | High temperature (300-400 °C). orgsyn.org | Pyridine | 2,2'-Bipyridine |

Novel and Emerging Synthetic Transformations for 2,2'-Bipyridine Scaffolds

The development of novel synthetic methods continues to expand the toolkit for accessing diverse 2,2'-bipyridine structures, often with improved efficiency and functional group tolerance.

C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings to form 2,2'-bipyridines, minimizing the need for pre-activated starting materials.

Palladium-catalyzed C-H activation/C-H coupling reactions have been successfully employed for the synthesis of 2,2'-bipyridine derivatives. One approach involves the decarboxylation of picolinic acid coupled with the C-H activation of pyridine, using a dinuclear palladium pincer complex as the catalyst and silver(I) oxide as the oxidant. mdpi.com

Furthermore, the direct C-H activation of pyridine N-oxides provides a versatile route to cationically charged 2,2'-bipyridines. rsc.org This method allows for the synthesis of trimethylammonium- and triarylphosphonium-substituted bipyridines, which are valuable for their electronic properties and solubility in polar solvents. rsc.org The reaction of a 2,2'-bipyridyl N-oxide can be scaled up to produce significant quantities of the desired functionalized bipyridine. rsc.org

Osmium and iridium complexes have also been shown to promote the C-H bond activation of 2,2'-bipyridines. csic.es For example, an osmium hexahydride complex can react with 2,2'-bipyridine to afford a trihydride-osmium(IV) derivative resulting from C-H bond activation. csic.es Similarly, an iridium complex can catalyze the C-H activation of 2,2'-bipyridine at position 3. csic.es

A novel and metal-free approach to constructing the 2,2'-bipyridine scaffold involves a tandem nucleophilic aromatic substitution (SNAr) and phosphorus ligand-coupling sequence. researchgate.netmdpi.com This strategy utilizes heteroaryl phosphines as nucleophilic partners and chloroazines as electrophiles. researchgate.net

The process begins with the preparation of bench-stable heteroaryl phosphines from chloroazines. researchgate.net These phosphines then react with a different chloropyridine in a tandem sequence. The reaction proceeds via heating the phosphine (B1218219) and chloropyridine in a solvent like dioxane with the presence of an acid (e.g., HCl) and a salt (e.g., NaOTf) to form a bis-heterocyclic phosphonium (B103445) salt. Subsequent addition of acid and water in a solvent like trifluoroethanol facilitates the ligand coupling reaction, yielding the desired 2,2'-bipyridine product. mdpi.com

Coordination Chemistry of 2,2 Bipyridine Complexes

Fundamental Principles of 2,2'-Bipyridine (B1663995) Ligand Coordination to Metal Centerswikipedia.orgnih.govacs.orgnih.govnih.gov

2,2'-Bipyridine is a bidentate chelating ligand, meaning it binds to a metal center through two of its atoms, in this case, the two nitrogen atoms. wikipedia.orgwikipedia.org This chelation results in the formation of a stable five-membered ring, a key factor in the stability of its metal complexes. wikipedia.orgscispace.com The coordination of 2,2'-bipyridine to a metal center involves the donation of a lone pair of electrons from each nitrogen atom to the metal, forming a coordinate covalent bond. frontiersin.org

The strength of this bond is influenced by several factors, including the nature of the metal ion and the solvent. scispace.com The resulting complexes often exhibit unique optical and redox properties due to the delocalization of electrons facilitated by the coplanar arrangement of the two pyridine (B92270) rings in the coordinated ligand. wikipedia.org

Once coordinated to a metal center, the 2,2'-bipyridine ligand is locked into a cis conformation. nih.gov However, in complexes with the general formula [M(bpy)₂X₂], where X is a monodentate ligand, two geometric isomers are possible: cis and trans. In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. nih.govdtic.mil

The relative stability of these isomers can be influenced by both thermal and photochemical conditions. nih.gov For instance, some ruthenium(II) bipyridine complexes can undergo interconversion between their cis and trans forms upon exposure to heat or light. nih.gov The cis isomers are often thermodynamically more stable and therefore more commonly synthesized. nih.gov The specific conformation adopted can have a significant impact on the physical and chemical properties of the complex, including its reactivity and photophysical behavior. acs.org

Thermochemical and Kinetic Studies of Metal Complexation with 2,2'-Bipyridinenih.govacs.org

The formation of metal complexes with 2,2'-bipyridine is governed by both thermodynamic and kinetic factors. Thermodynamically, the stability of these complexes is enhanced by the "chelate effect," where the formation of a five-membered ring with the metal ion is entropically favored over the coordination of two separate monodentate ligands. scispace.com

Kinetic studies have explored the rates of substitution reactions in 2,2'-bipyridine complexes. acs.org For example, in aqueous solutions of [Ru(bpy)₂(H₂O)X]ⁿ⁺ complexes, the rate of substitution of the water ligand is influenced by the nature of the other ligand, X. electronicsandbooks.com The rates of these substitution reactions are also dependent on the isomeric form of the complex, with cis isomers generally reacting faster than their trans counterparts. electronicsandbooks.com

| Metal Ion | Complex | Log K (Formation Constant) | ΔH°≠ (Activation Enthalpy) | Reference |

|---|---|---|---|---|

| Fe²⁺ | [Fe(bpy)]²⁺ | 4.2 | - | nih.gov |

| Fe²⁺ | [Fe(bpy)₂]²⁺ | 3.7 | - | nih.gov |

| Fe²⁺ | [Fe(bpy)₃]²⁺ | 9.7 | - | nih.gov |

| Cu²⁺ | [Cu(bpy)]²⁺ | log KM 12.5 | - | nih.gov |

| Zn²⁺ | [Zn(bpy)]²⁺ | log KM 6.86 | - | nih.gov |

| Ru²⁺ | [Ru(bipy)₂(bipy-Cl)]²⁺ | - | 46.7 kJ mol⁻¹ | chemicalbook.com |

Stereochemical Aspects and Chirality in 2,2'-Bipyridine Metal Complexesnih.govlibretexts.org

The coordination of three 2,2'-bipyridine ligands to an octahedral metal center results in the formation of a chiral complex. wikipedia.org These "tris-bipy" complexes, with the general formula [M(bpy)₃]ⁿ⁺, exist as a pair of non-superimposable mirror images, known as enantiomers. wikipedia.org These enantiomers are designated as Δ (delta) and Λ (lambda) based on the right- or left-handed screw axis of the propeller-like arrangement of the ligands around the metal ion. libretexts.orgnih.gov

The chirality of these complexes is a significant feature, leading to applications in areas such as asymmetric catalysis and stereospecific interactions with other chiral molecules like DNA. nih.govrsc.org The development of chiral 2,2'-bipyridine ligands, where chirality is introduced into the ligand itself, has further expanded the possibilities for creating stereochemically controlled metal complexes. rsc.orgchemrxiv.org

The separation of the Δ and Λ enantiomers of tris(2,2'-bipyridine)metal(II) cations is a crucial step for many of their applications. nih.gov This process, known as resolution, can be achieved through various methods. One common technique involves the use of a chiral counter-ion to selectively precipitate one of the enantiomers. For example, the enantiomers of [Ru(bpy)₃]²⁺ have been successfully separated using tartarate anions. nih.govacs.org

Chromatographic methods, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also widely employed for the analytical and preparative separation of these enantiomers. nih.gov Capillary electrophoresis has also proven to be an effective technique for the enantiomeric resolution of various metal-bipyridine complexes. nih.gov The ability to obtain enantiomerically pure samples of these chiral complexes is essential for studying their specific interactions and reactivity in chiral environments. acs.org

Advanced Structural Elucidation of 2,2'-Bipyridine Metal Complexes (e.g., X-ray Diffraction)nih.govfrontiersin.orgresearchgate.netdtic.milrsc.orgoup.comox.ac.uk

This technique has also been instrumental in characterizing the different conformations and isomers of these complexes. dtic.milosti.gov The structural data obtained from X-ray diffraction are crucial for understanding the relationship between the structure of a complex and its physical and chemical properties. ox.ac.uk It allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and solid-state properties of these compounds. researchgate.net

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ru(bpy)₃₂ | Monoclinic | C2/c | Octahedral geometry, D₃ symmetry | publish.csiro.au |

| [Pt(bpy)₂]²⁺ | - | - | Square planar geometry, bowed pyridyl rings | wikipedia.org |

| [Cu(dabpy)₂]²⁺ | - | - | Distorted square-planar geometry | researchgate.net |

| [Co(dabpy)₂(NO₃)]²⁺ | - | - | Octahedral geometry | researchgate.net |

| [Ni(dabpy)₃]²⁺ | - | - | Octahedral geometry | researchgate.net |

| [Zn(hmds)₂(bipy)] | Monoclinic | P2₁/n | Distorted tetrahedral geometry | mdpi.comacs.org |

Ligand Substitution Reactions and Reactivity Profiles of 2,2'-Bipyridine Coordination Compounds

The reactivity of 2,2'-bipyridine (bpy) coordination compounds is significantly influenced by ligand substitution reactions, which are fundamental to tuning their chemical and physical properties. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal center.

Photochemical ligand substitution has proven to be a valuable method for synthesizing novel complexes. For instance, the irradiation of fac-[Re(X₂bpy)(CO)₃(PR₃)]⁺ (where X₂bpy is a 4,4'-substituted 2,2'-bipyridine) in acetonitrile (B52724) leads to the quantitative formation of cis,trans-[Re(X₂bpy)(CO)₂(PR₃)(MeCN)]⁺. nih.gov This method can be extended to create a variety of biscarbonylrhenium complexes with different ancillary ligands like pyridine or other phosphine (B1218219) ligands. nih.gov A notable characteristic of these reactions is the potential for a chain reaction mechanism, as seen in the photochemical fixation of carbon dioxide using [Re(bipy)(CO)₃(PPh₃)]⁺ in the presence of triethanolamine (B1662121) (teoa). rsc.org The process involves an initial electron transfer from teoa to the excited rhenium complex, triggering a ligand substitution cascade that results in a high quantum yield for the formation of substituted products. rsc.org

In ruthenium chemistry, ligand substitution reactions are also prevalent. The reaction of the [Ru(bpy)(NO₂)₄]²⁻ ion in aqueous solutions demonstrates pH-dependent reactivity, yielding different nitrosyl complexes. nih.gov In acidic conditions, cis,cis-Ru(bpy)(NO₂)(ONO)(NO) is formed, while in neutral or basic media, the product is cis,trans-Ru(bpy)(NO₂)(NO)(OH). nih.gov Kinetic studies reveal that the mechanism shifts from a rate-determining Ru-NO₂ bond breakage at high pH to a proton-assisted pathway at low pH. nih.gov Furthermore, some of these complexes can undergo linkage isomerization in solution. nih.gov

For square planar platinum(II) complexes, such as [Pt(bpy)₂]²⁺, ligand substitution reactions with phosphine ligands proceed via an associative mechanism. otago.ac.nz Studies using multinuclear NMR spectroscopy have identified long-lived, five-coordinate intermediates of the type [Pt(bpy)₂(phosphine)]ⁿ⁺. otago.ac.nz The formation of these intermediates is rapid, followed by a much slower step where a second phosphine ligand enters and displaces a bipyridine ligand to form the final product, [Pt(bpy)(phosphine)₂]ⁿ⁺. otago.ac.nz The structure of one such five-coordinate intermediate, [Pt(bpy)₂{PPh(PhSO₃)₂}], has been confirmed by X-ray crystallography, showing a distorted square pyramidal geometry. otago.ac.nz

The reactivity of these complexes is also central to their catalytic applications. Palladium(II)-bipyridine complexes supported on metal-organic frameworks (MOFs) have been studied for their catalytic activity in Suzuki-Miyaura cross-coupling reactions. iastate.eduosti.gov The steric and electronic properties of the bipyridine ligand, modified by substituents, have a dramatic impact on catalytic efficiency. A MOF containing a 6,6'-dimethyl-substituted bipyridine-palladium chloride complex showed a catalytic activity enhancement of 110-fold and 496-fold compared to the non-functionalized and 4,4'-dimethyl-substituted analogues, respectively. iastate.edu Similarly, nickel(II)-bipyridine complexes are key intermediates in metallaphotoredox cross-coupling reactions, where they can be activated by light to facilitate C-C bond formation. acs.org The mechanism can involve the generation of a Ni(I) species, which then participates in a catalytic cycle. acs.orgcaltech.edu

Coordination Chemistry with Diverse Transition Metal Ions (e.g., Fe, Ru, Pt, Pd, Cu, Rh, Au, Ni)

2,2'-Bipyridine is a versatile ligand that forms stable complexes with a wide array of transition metals, each exhibiting unique structural and electronic properties. wikipedia.org These complexes are often studied for their interesting photophysical, electrochemical, and catalytic behaviors.

Iron (Fe): Tris(2,2'-bipyridine)iron(II), [Fe(bpy)₃]²⁺, is a classic example known for its intense red color, which has been utilized in the colorimetric analysis of iron ions. wikipedia.org The redox properties of substituted [Fe(bpy)₃]²⁺ complexes have been extensively studied, particularly for applications like redox flow batteries. aalto.fiaalto.fi Electrochemical studies show that electron-withdrawing substituents on the bipyridine rings shift the formal potential of the Fe(II)/Fe(III) couple to more positive values, while electron-donating groups shift it to more negative values. aalto.fiaalto.fi For example, the formal potential of the 4,4'-dicarboxyl-substituted complex is 0.97 V (vs. Ag/AgCl), whereas the 4,4'-di-OMe-substituted complex has a potential of 0.56 V. aalto.fiaalto.fi

Ruthenium (Ru): Ruthenium-bipyridine complexes, particularly [Ru(bpy)₃]²⁺, are renowned for their luminescent properties and have been central to the development of photochemistry and photophysics. wikipedia.org A vast number of derivatives have been synthesized to tune these properties. acs.orgrsc.orgacs.orguark.eduuark.edu For instance, heteroleptic complexes like [Ru(Cl-phen)₂(bpy)]²⁺ and [Ru(Cl-phen)(bpy)₂]²⁺ have been prepared and characterized, showing strong emission in the visible region. uark.eduuark.edu The introduction of different ligands, such as carbonyls and thiocyanates, also leads to diverse coordination geometries and spectroscopic features. acs.orgacs.org

Platinum (Pt): Platinum(II) complexes with bipyridine ligands often exhibit square planar geometry and are investigated for their photoluminescent properties. wikipedia.orgacs.orgnih.gov Complexes like Pt(bph)(bpy), where bph is the 2,2'-biphenyl dianion, show emission that is dependent on the physical state, with a significant red-shift observed in the solid state compared to a glassy phase at 77 K. acs.orgnih.gov The electronic properties are governed by metal-to-ligand charge transfer (MLCT) transitions. acs.orgnih.govndsu.edundsu.edu The steric clash between bipyridine ligands in complexes like [Pt(bpy)₂]²⁺ can influence their reactivity towards nucleophiles. wikipedia.org

Palladium (Pd): Palladium-bipyridine complexes are widely employed as catalysts in cross-coupling reactions. iastate.eduosti.govscirp.org For example, [Pd(bpy)(CN)₂] has been shown to be an active catalyst for the oxidation of sulfides. scirp.org The catalytic activity of Pd(II)-bipyridine complexes in Suzuki-Miyaura reactions can be dramatically enhanced by engineering the bipyridine ligand within a metal-organic framework (MOF), highlighting the importance of the ligand's stereoelectronic properties. iastate.eduosti.gov

Copper (Cu): Copper complexes with substituted bipyridine ligands have been synthesized and structurally characterized. nih.gov For example, the complex [Cu(dmbpy)₂(OH)₂]·5H₂O (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine) has been reported, demonstrating the coordination of hydroxide (B78521) ligands. nih.gov

Rhodium (Rh): Rhodium-catalyzed reactions involving 2,2'-bipyridine derivatives often proceed through C-H bond activation. nih.govresearchgate.netrsc.org For instance, Rh(III) can catalyze the oxidative annulation of 2,2'-bipyridine N-oxides with alkynes. nih.gov The chelation of bipyridine to the rhodium center is a driving force in these transformations, and substituents on the bipyridine ring can significantly influence the reaction pathway, sometimes enabling "rollover" cyclometalation. researchgate.netrsc.org

Gold (Au): Gold(I) and gold(III) complexes containing bipyridine derivatives have been synthesized and studied for their luminescent properties. acs.orgnih.govnih.govepa.gov Alkynylgold(I) complexes with a bipyridine unit are emissive and have potential as chemosensors. acs.org Cyclometalated gold(III) complexes of the type [Au(RC^N^N)(C≡C-R')]⁺ also exhibit luminescence, with emission originating from an intraligand excited state with some charge transfer character. nih.gov

Nickel (Ni): Nickel-bipyridine complexes are crucial in catalysis, particularly in photoredox cross-coupling reactions. acs.orgcaltech.edunih.govosti.govacs.org Mechanistic studies suggest that Ni(II)-bpy aryl halide complexes can be photoactive, leading to the formation of Ni(I) species and aryl radicals upon direct excitation. acs.orgcaltech.edu The electronic structure of these complexes is complex, with evidence for multiconfigurational ground states involving significant mixing of Ni → bpy metal-to-ligand charge transfer (MLCT) configurations. nih.govosti.govacs.org

Spectroscopic Investigations of Metal-2,2'-Bipyridine Interactions (e.g., UV-Vis, FT-IR, NMR)

A suite of spectroscopic techniques is indispensable for elucidating the structure, bonding, and electronic properties of metal-2,2'-bipyridine complexes.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is widely used to probe the electronic transitions in these complexes. A hallmark of many transition metal-bipyridine complexes is the presence of intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. wikipedia.orgnih.gov For instance, tris(2,2'-bipyridine)iron(II) complexes exhibit MLCT bands around 500 nm. researchgate.net The energy of these MLCT bands is sensitive to the metal ion, its oxidation state, and the substituents on the bipyridine ligand. aalto.fiaalto.finih.gov In platinum(II) biphenyl (B1667301) bipyridine complexes, the low-energy transitions are identified as arising from a combination of the metal and the biphenyl ligand to the bipyridine ligand. acs.orgnih.gov In addition to MLCT bands, intraligand π-π* transitions are observed in the ultraviolet region. nih.govresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy provides valuable information about the vibrational modes of the complex, offering insights into the coordination of the ligands. The coordination of 2,2'-bipyridine to a metal center typically results in shifts of the C=C and C=N stretching vibrations of the pyridine rings, which appear around 1450 cm⁻¹ and 1606 cm⁻¹ in a palladium complex, for example. scirp.org In carbonyl complexes, such as those of ruthenium and rhenium, the position of the C≡O stretching frequencies is a sensitive probe of the electronic environment at the metal center. acs.orgdtic.mil Similarly, in complexes with cyano or thiocyanate (B1210189) ligands, the stretching frequency of these groups can indicate their bonding mode (e.g., S- vs. N-bonded thiocyanate). acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic bipyridine complexes in solution. ¹H NMR provides detailed information about the proton environment of the bipyridine ligands, with coordination to a metal causing significant shifts in the proton resonances. nih.gov For paramagnetic complexes, while the signals are often broadened and shifted, they can still provide structural information. mdpi.com Furthermore, heteronuclear NMR, such as ³¹P and ¹⁹⁵Pt NMR, is crucial for studying complexes containing these nuclei. For example, ³¹P-¹⁹⁵Pt coupling constants directly confirm the coordination of phosphine ligands to a platinum center in ligand substitution studies. otago.ac.nz

Interactive Data Table: Catalytic Activity of Palladium-Bipyridine MOF Complexes

This table summarizes the catalytic activity of different palladium-bipyridine complexes supported on metal-organic frameworks (MOFs) in the Suzuki-Miyaura cross-coupling reaction. The data highlights the significant impact of ligand substitution on catalytic performance.

| Catalyst | Activity Enhancement Factor (vs. m-bpy-MOF-PdCl₂) | Activity Enhancement Factor (vs. m-4,4'-Me₂bpy-MOF-PdCl₂) |

| m-6,6'-Me₂bpy-MOF-PdCl₂ | 110 | 496 |

| m-bpy-MOF-PdCl₂ | 1 | - |

| m-4,4'-Me₂bpy-MOF-PdCl₂ | - | 1 |

| Data sourced from references iastate.eduosti.gov. |

Interactive Data Table: Formal Potentials of Substituted Tris(2,2'-bipyridine)iron(II) Complexes

This table presents the formal redox potentials for a series of tris(2,2'-bipyridine)iron(II) complexes with different substituents at the 4 and 4' positions. The potentials are reported versus a Ag/AgCl reference electrode and demonstrate the electronic influence of the substituents.

| Substituent (4,4'-positions) | Formal Potential (V vs. Ag/AgCl) |

| -COOH | 0.97 |

| -H (unsubstituted) | 0.875 |

| -OCH₃ | 0.56 |

| Data sourced from references aalto.fiaalto.fi. |

Catalytic Applications of 2,2 Bipyridine Based Systems

Homogeneous Catalysis Mediated by 2,2'-Bipyridine (B1663995) Metal Complexes

2,2'-Bipyridine (bpy) is a cornerstone ligand in homogeneous catalysis due to its strong, bidentate coordination to metal centers, which imparts stability and influences the electronic and steric environment of the catalyst. This control at the molecular level allows for the fine-tuning of catalytic activity and selectivity in a variety of organic reactions.

The robustness of metal-bipyridine complexes makes them suitable catalysts for a range of fundamental organic transformations, including hydrogenation, polymerization, and oxidation.

Hydrogenation : Ruthenium complexes featuring substituted bipyridine ligands have demonstrated enhanced activity in hydrogenation reactions. For instance, a complex of ruthenium with 6,6′-diamino-2,2′-bipyridine shows substantially higher activity for the hydrogenation of cyclohexanone (B45756) compared to its unsubstituted bipyridine counterpart. This enhancement is attributed to a metal-ligand bifunctional mechanism where the pendant amine groups participate in proton transfer. smolecule.com Nickel(II) complexes based on 2,2'-bipyridine are also effective electrocatalysts for the hydrogen evolution reaction (HER). nih.gov

Polymerization : 2,2'-Bipyridine-metal complexes are crucial in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Copper complexes with various 4,4'-substituted bipyridine ligands are highly effective for the polymerization of monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA). researchgate.netacs.org The electronic nature of the substituents on the bipyridine ring directly impacts the catalyst's performance; electron-donating groups lead to more stable Cu(II) complexes and faster polymerization rates. researchgate.netacs.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, even at catalyst concentrations as low as 50-100 ppm. researchgate.netacs.org Beyond ATRP, nickel(II) complexes with bipyridine derivatives also catalyze ethylene (B1197577) polymerization and the oligomerization of isocyanides. smolecule.com

Oxidation : Bipyridine complexes of various metals catalyze oxidation reactions. Oxidovanadium(IV) complexes with 2,2'-bipyridine, for example, act as catalysts for the oxidation of alkanes and alcohols using peroxides. Ruthenium complexes such as [Ru(tpy)(bpy)(O)]²⁺ (where 'tpy' is terpyridine) can be electrochemically generated and used for the oxidation of alcohols, aldehydes, and hydrocarbons. cmu.edu Early studies also noted that iron(III) in the presence of bipyridine forms catalytically active species for the decomposition of hydrogen peroxide. wikipedia.org

Cyclotrimerization and Hydration : The synthesis of substituted pyridines, including bipyridines themselves, can be achieved through the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. However, the bipyridine product can sometimes deactivate the catalyst by strong coordination. Computational studies have explored the mechanism of "covalent hydration" reactions where a water-derived OH group adds to a 2,2'-bipyridine ligand in ruthenium water oxidation catalysts, highlighting the ligand's active role. smolecule.com

Etherification : The formation of C-O bonds, a key step in etherification, can be achieved using nickel-bipyridine systems. In a notable example that merges homogeneous and photoredox catalysis, a visible-light-driven, nickel-catalyzed carbon-oxygen coupling reaction was developed using bipyridine ligands, proceeding without an external photocatalyst. mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthetic chemistry for forming carbon-carbon bonds. The inclusion of 2,2'-bipyridine and its derivatives as ligands can significantly influence the efficiency and scope of these reactions.

Suzuki Coupling : This reaction couples aryl or vinyl halides with boronic acids. While the bipyridine product can sometimes inhibit the palladium catalyst by coordinating to it, the design of the catalytic system is crucial for success. acs.org For example, novel heterodinuclear Pd-Ln (Lanthanide) catalysts using 2,2′-bipyridine-5,5′-dicarboxylate as a linker have been successfully applied in Suzuki-Miyaura reactions under mild conditions. acs.org Highly substituted bipyridines and pyrazinopyridines have also been synthesized via Suzuki reactions of heteroaryl halides with pyridylboronic acids. wisc.edu

Negishi Coupling : Involving the reaction of an organozinc compound with an organic halide, Negishi coupling is a powerful method for preparing bipyridine derivatives. acs.org The reaction shows excellent tolerance for various functional groups and allows for regioselective coupling. acs.org Palladium catalysts bearing phosphine (B1218219) ligands like XPhos are often employed for the efficient coupling of 2-pyridyl zinc halides with bromopyridines. acs.org

Stille Coupling : This reaction utilizes organotin compounds to couple with organic halides. Stille-type cross-coupling procedures have been effectively used to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which are valuable as chelating ligands. Catalytic systems often involve palladium complexes with phosphine ligands, sometimes in the presence of a copper(I) co-catalyst. acs.org While effective, a significant drawback of the Stille reaction is the toxicity of the organostannane reagents. acs.org

| Cross-Coupling Reaction | Typical Reactants | Metal Catalyst | Bipyridine Role | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Halide + Boronic Acid | Palladium | Ligand for Pd; also a potential product/inhibitor | acs.orgacs.org |

| Negishi | Organic Halide + Organozinc Compound | Palladium, Nickel | Product synthesis; ligand for catalyst | acs.org |

| Stille | Organic Halide + Organotin Compound | Palladium | Product synthesis; ligand for catalyst | acs.org |

Directly functionalizing traditionally unreactive carbon-hydrogen (C-H) bonds is a major goal in catalysis for atom and step economy. Bipyridine-metal complexes have emerged as effective catalysts for these transformations. Palladium catalysts, in particular, can perform C-H activation, often with the assistance of a directing group on the substrate. The mechanism for the Pd-catalyzed C-H activation of 2-phenylpyridine, for instance, involves a metallacycle intermediate. More advanced systems utilize bipyridine-derived ligands that actively participate in the C-H cleavage step. For example, a dual-ligand system using [2,2′-bipyridin]-6(1H)–one in combination with a phosphine ligand enables the direct arylation of simple arenes under milder conditions than systems with the bipyridone ligand alone.

Photoredox Catalysis Employing 2,2'-Bipyridine Metal Complexes

Visible-light photoredox catalysis utilizes light-absorbing catalysts that, upon excitation, can engage in single-electron transfer (SET) processes with organic substrates. mdpi.com Polypyridyl complexes of ruthenium and iridium, particularly tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, are among the most widely used photocatalysts. mdpi.com These complexes absorb visible light to generate long-lived excited states that are potent redox agents, capable of both oxidizing and reducing substrates to initiate catalytic cycles. mdpi.com

The function of these catalysts is rooted in photoinduced electron transfer. Upon absorbing a photon, the complex is promoted to an excited state, typically a metal-to-ligand charge transfer (MLCT) state. In the case of [Ru(bpy)₃]²⁺, this excited state (*[Ru(bpy)₃]²⁺) has a sufficiently long lifetime (over 1 microsecond) to participate in bimolecular reactions. mdpi.com

The excited state can act as either a reductant or an oxidant:

Oxidative Quenching Cycle : The excited catalyst donates an electron to a substrate (an acceptor, A), generating a radical anion (A•⁻) and the oxidized form of the catalyst, [Ru(bpy)₃]³⁺. The catalyst is then returned to its ground state by accepting an electron from a sacrificial donor in the system.

Reductive Quenching Cycle : The excited catalyst accepts an electron from a substrate (a donor, D), forming a radical cation (D•⁺) and the reduced form of the catalyst, [Ru(bpy)₃]⁺. The ground state is regenerated when the reduced catalyst donates its extra electron to another substrate.

These photoinduced electron transfer events generate highly reactive radical ion intermediates from organic substrates, which can then undergo a variety of bond-forming or bond-breaking reactions. The combination of photoredox catalysis with nickel catalysis, known as metallaphotoredox catalysis, has become a powerful strategy. In these dual catalytic systems, the photocatalyst (e.g., an iridium complex) generates radical species that are then captured by a nickel-bipyridine complex, enabling cross-coupling reactions that are difficult to achieve through traditional means. researchgate.net

The ability to generate radical intermediates under mild conditions has made photoredox catalysis with bipyridine complexes a powerful tool for various functional group transformations. A key example is the difunctionalization of alkenes.

Brønsted Acid Catalysis with Protonated 2,2'-Bipyridinium Salts

Protonated 2,2'-bipyridinium salts have emerged as effective and readily available Brønsted acid catalysts for a variety of organic reactions. The protonation of the nitrogen atoms in the 2,2'-bipyridine structure results in acidic species, denoted as (BpyH)⁺ and (BpyH₂)2+, which can accelerate numerous transformations. acs.orgnih.gov Research has shown that these salts successfully catalyze reactions such as the hydration of aromatic alkynes, etherification of alcohols, the Ritter reaction, Mannich reaction, and the Biginelli reaction, often yielding good to excellent results. acs.orgnih.govacs.org

The catalytic activity of these protonated salts is attributed to their low pKa values, which are lower than that of the anilinium cation, making them highly effective acidic accelerators. acs.org This development expands the range of available Brønsted acid catalysts and introduces a new application for traditional 2,2'-bipyridine ligands. acs.org For instance, the combination of 2,2'-bipyridine with trifluoromethanesulfonic acid (TfOH) has been used directly as a catalytic system. acs.org

| Reaction Type | Catalyst System | Substrate Example | Yield |

|---|---|---|---|

| Hydration of Aromatic Alkynes | 2,2'-Bipyridine / TfOH | Phenylacetylene | Good to Excellent |

| Etherification of Alcohols | Protonated 2,2'-Bipyridinium Salt | Generic Alcohol | Good to Excellent |

| Cyclotrimerization of Aliphatic Aldehydes | Protonated 2,2'-Bipyridinium Salt | Generic Aliphatic Aldehyde | Good to Excellent |

| Ritter Reaction | Protonated 2,2'-Bipyridinium Salt | - | Good to Excellent |

| Mannich Reaction | Protonated 2,2'-Bipyridinium Salt | - | Good to Excellent |

| Biginelli Reaction | Protonated 2,2'-Bipyridinium Salt | - | Good to Excellent |

Asymmetric Catalysis Utilizing Chiral 2,2'-Bipyridine Ligands and N-Oxide Derivatives

Chiral 2,2'-bipyridine derivatives are significant ligands in the field of asymmetric catalysis, where the goal is to synthesize specific stereoisomers of a chiral product. benthamdirect.com By incorporating chirality into the bipyridine framework, researchers have developed catalysts that can induce high levels of enantioselectivity in a range of chemical reactions. acs.orgdurham.ac.uk The chirality can originate from various sources, including central, axial, planar, or helical elements within the ligand's structure. benthamdirect.com

The synthesis of these specialized ligands often involves multi-step processes. durham.ac.uk One approach involves the chemoenzymatic synthesis from cis-dihydrodiol metabolites of 2-chloroquinolines to produce enantiopure 2,2'-bipyridines. rsc.orgrsc.org These hydroxylated bipyridines have proven to be effective chiral ligands for reactions like the asymmetric aminolysis of meso-epoxides, yielding enantioenriched amino alcohols with up to 84% enantiomeric excess (ee). rsc.org Furthermore, oxidizing the nitrogen atoms on the pyridine (B92270) rings leads to the formation of chiral N-oxides and N,N'-dioxides, which not only alters the steric and electronic properties of the ligand but also opens up new catalytic possibilities. benthamdirect.com These N-oxide derivatives have shown considerable promise as organocatalysts in their own right. rsc.orgrsc.org

Lewis-Basic Organocatalysis in Stereoselective Reactions

The N-oxide and N,N'-dioxide derivatives of chiral 2,2'-bipyridines function as potent Lewis-basic organocatalysts in stereoselective reactions. rsc.org These compounds can activate substrates, such as aldehydes, toward nucleophilic attack in an enantioselective manner. benthamdirect.com A notable application is the asymmetric allylation of aldehydes using allyltrichlorosilanes. benthamdirect.comacs.org In these reactions, the chiral bipyridine N-oxide catalyst coordinates to the silicon atom, leading to a highly organized transition state that dictates the stereochemical outcome of the reaction.

For example, N-oxide and N,N'-dioxide derivatives synthesized from hydroxylated 2,2'-bipyridines have been successfully employed as enantioselective organocatalysts for the asymmetric allylation of aldehydes, producing allylic alcohols with up to 86% ee. rsc.orgrsc.org The development of practical and stereoselective methods for creating axially chiral bipyridine N,N'-dioxides, for instance through the oxidative dimerization of chiral pyridine N-oxides, further enhances their utility as powerful Lewis base catalysts. nih.gov

| Catalyst Type | Reaction | Substrate Example | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hydroxylated 2,2'-Bipyridine Ligand | Asymmetric Aminolysis of meso-Epoxides | meso-Epoxide | Enantioenriched Amino Alcohol | up to 84% |

| Chiral 2,2'-Bipyridine N-Oxide Derivative | Asymmetric Allylation of Aldehydes | Aldehyde | Allylic Alcohol | up to 86% |

| Chiral 2,2'-Bipyridine N,N'-Dioxide Derivative | Asymmetric Allylation of Aldehydes | Aldehyde | Allylic Alcohol | up to 86% |

Heterogeneous Catalytic Systems Involving 2,2'-Bipyridine

To address challenges associated with catalyst recovery and reuse, significant effort has been directed toward the immobilization of homogeneous 2,2'-bipyridine-based catalysts onto solid supports. nih.gov This process, known as heterogenization, can enhance catalyst stability by preventing deactivation pathways that occur in solution. nih.gov

One innovative approach involves the design and synthesis of one-dimensional organosilica nanotubes that incorporate 2,2'-bipyridine ligands directly into their framework (BPy-NT). nih.govrsc.org These nanotubes can then be metalated with iridium complexes to create highly active and robust molecular heterogeneous catalysts. nih.govrsc.org Such systems have demonstrated enhanced activity and durability for C-H bond activation reactions, including C-H oxidation and C-H borylation, compared to their homogeneous counterparts. nih.govrsc.org The improved performance is attributed to the isolation of active sites and the efficient transport of substrates and products within the nanotube structure. nih.govrsc.org

Other strategies for creating heterogeneous catalysts include supporting nickel or palladium on materials like alumina-silica or alumina. nih.gov These solid-supported catalysts have been used in a microwave-assisted, Negishi-like protocol for the synthesis of 2,2'-bipyridines, achieving high yields in short reaction times. nih.gov These examples highlight the potential of incorporating 2,2'-bipyridine moieties into solid matrices to create efficient and recyclable catalytic systems for a range of organic transformations. nih.gov

Photophysical Properties and Excited State Dynamics of 2,2 Bipyridine and Its Complexes

Ground State Absorption and Excited State Emission Characteristics

The ground state absorption of 2,2'-bipyridine (B1663995) and its complexes is characterized by intense π-π* transitions in the ultraviolet region. In metal complexes, additional absorption bands in the visible region are often observed, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. These MLCT bands are a hallmark of many transition metal complexes with diimine ligands like 2,2'-bipyridine.

Protonation of the 2,2'-bipyridine ligand, as would occur in 2,2'-bipyridine hydrochloride, can lead to shifts in the absorption spectra. For instance, in some ruthenium(II) complexes, protonation of a ligand containing a bipyridine moiety results in a red shift of the MLCT absorption band. nsf.gov The absorption spectra of 2,2'-bipyridine can also be influenced by solvent polarity, though this effect is often less pronounced than the changes observed upon complexation or protonation. aau.edu.et

Upon photoexcitation, many 2,2'-bipyridine complexes exhibit luminescence, typically from the lowest triplet MLCT excited state (³MLCT). The emission spectra are generally broad and can be influenced by the specific metal center, the solvent, and the temperature. The emission maximum can be red-shifted in complexes with certain ligands or when the complex is in a more polar solvent. colab.ws Protonation of the bipyridine ligand in a complex can significantly affect its emission properties, often leading to quenching of the luminescence. nih.gov For example, the protonated species of a ruthenium complex with a 2,2'-bipyrazine ligand (structurally related to bipyridine) emits no phosphorescence. acs.org

| Compound/Complex | Solvent/Condition | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) |

| [Ru(bpy)₃]²⁺ | Water | ~450 (MLCT) | ~620 |

| [Ru(bpy)₂(dpp)]²⁺ | Aqueous solution | Varies with pH | Varies with pH, quenched upon protonation |

| Pt(bph)(bpy) | Solid State | 440 | ~700 |

| Pt(bph)(bpy) | Glass (77 K) | 440 | ~581 |

This table provides illustrative data for representative 2,2'-bipyridine complexes. bpy is 2,2'-bipyridine, dpp is 2,3-bis(2-pyridyl)pyrazine, and bph is the 2,2'-biphenyl dianion. nih.govbjraylight.comnih.gov

Quantum Yields of Fluorescence and Excited State Lifetimes

The fluorescence quantum yield (Φ_f) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For many transition metal complexes of 2,2'-bipyridine, the emission is phosphorescence from a triplet excited state rather than fluorescence from a singlet state. The quantum yield of this phosphorescence can be significant.

Protonation has a dramatic effect on these parameters. In ruthenium complexes, ground-state protonation of a peripheral pyridine (B92270) group can dramatically increase the non-radiative decay rate, leading to a decrease in both the emission quantum yield and the excited-state lifetime. nih.gov For example, the excited-state lifetime of a protonated ruthenium-bipyrazine complex was found to be 1.1 ns, significantly shorter than the 88 ns lifetime of the deprotonated species. acs.org An increase in pH can lead to a decrease in the emission quantum yield and a shorter emission lifetime for some ruthenium(II) bis(bipyridine) complexes. rsc.org

| Complex | Solvent/Condition | Quantum Yield (Φ) | Excited-State Lifetime (τ) |

| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 | ~600 ns |

| [Ru(bpy)₃]²⁺ | Acetonitrile (B52724) (deaerated) | 0.095 | ~1 µs |

| [Ru(bpz)(bpy)₂]²⁺ | Aqueous | - | 88 ns |

| [Ru(bpzH)(bpy)₂]³⁺ | Acidic Aqueous | Non-emissive | 1.1 ns |

| [Ru(S-Sbpy)(bpy)₂]²⁺ | Acetonitrile | - | 109 ns |

This table presents data for ruthenium complexes of 2,2'-bipyridine and related ligands to illustrate the effects of protonation and ligand structure. bpz is 2,2'-bipyrazine and S-Sbpy is a bipyridine ligand with a disulfide bridge. acs.orgbjraylight.comacs.org

Metal-to-Ligand Charge Transfer (MLCT) Phenomena in 2,2'-Bipyridine Complexes

The photophysical and photochemical properties of many 2,2'-bipyridine complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. In these transitions, absorption of a photon promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. This creates an excited state where the metal is formally oxidized and the ligand is formally reduced. acs.org

The energy of the MLCT state is influenced by the nature of the metal, the other ligands in the coordination sphere, and the solvent. The low-lying ³MLCT state is often the emissive state in these complexes, giving rise to their characteristic luminescence. acs.org The population of the MLCT state increases the basicity of the peripheral nitrogens of the ligand, meaning they are more likely to be protonated in the excited state than in the ground state. nih.gov

The MLCT excited state can decay back to the ground state through radiative (emission) or non-radiative pathways. Non-radiative decay can be influenced by the presence of higher-lying, non-emissive metal-centered (MC) or ligand-centered (LC) states. acs.orgacs.org

Influence of Solvent and Temperature on Photophysical Processes

Solvent and temperature are critical external factors that can significantly modulate the photophysical properties of 2,2'-bipyridine and its complexes. The polarity of the solvent can influence the energy of the MLCT state, often leading to a red shift in the emission spectrum in more polar solvents. This phenomenon, known as solvatochromism, is observed in some platinum(II) biphenyl (B1667301) complexes containing 2,2'-bipyridine. nih.gov

Temperature also has a profound effect. At low temperatures, non-radiative decay pathways are often suppressed, leading to an increase in both the emission quantum yield and the excited-state lifetime. This is because thermal energy is insufficient to populate higher-lying deactivating states. Conversely, at higher temperatures, non-radiative decay becomes more efficient, resulting in decreased emission intensity and shorter lifetimes.

Photosensitization Mechanisms and Energy Transfer Pathways in 2,2'-Bipyridine Systems

Complexes of 2,2'-bipyridine, particularly those of ruthenium(II), are renowned for their ability to act as photosensitizers. A photosensitizer is a molecule that, upon absorbing light, can transfer the absorbed energy to another molecule, thereby inducing a chemical or physical change in the acceptor molecule.

The long-lived ³MLCT excited state of these complexes is key to their photosensitizing capabilities. This excited state can undergo two primary types of energy transfer:

Dexter Energy Transfer: This is a short-range process that involves the simultaneous exchange of electrons between the excited sensitizer (B1316253) and the acceptor molecule.

Förster Resonance Energy Transfer (FRET): This is a long-range dipole-dipole coupling mechanism that does not require physical contact between the donor and acceptor.

Ruthenium-bipyridine complexes have been utilized as energy transfer agents in various applications, including the photo-activation of catalytic reactions. nih.gov The efficiency of energy transfer is dependent on factors such as the energy gap between the donor and acceptor, their spatial proximity, and their relative orientation.

Impact of Chemical Derivatization on Photophysical Performance

The photophysical properties of 2,2'-bipyridine complexes can be systematically tuned by chemical modification of the bipyridine ligand. Introducing electron-donating or electron-withdrawing substituents, or extending the π-conjugation of the ligand, can significantly alter the energies of the frontier molecular orbitals and, consequently, the absorption and emission characteristics.

For example, introducing electron-withdrawing groups can lower the energy of the ligand's π* orbitals, leading to a red shift in the MLCT absorption and emission bands. Conversely, electron-donating groups can have the opposite effect. Extending the π-conjugation of the bipyridine ligand, for instance by creating a rotaxane structure, has been shown to enhance the photophysical properties, leading to improved performance in luminescent and catalytic applications. rsc.org

Furthermore, the strategic placement of functional groups, such as carboxylic acids, can influence the acid-base properties of the complex in both the ground and excited states, thereby affecting its photophysical behavior in different pH environments. The introduction of additional aromatic substituents can also be a tool to tune the photophysical properties, leading to changes in emission maxima and fluorescence quantum yields. nih.gov

Electrochemistry and Electrochemiluminescence Ecl of 2,2 Bipyridine Systems

Redox Potentials and Electrochemical Behavior of 2,2'-Bipyridine (B1663995) and its Complexes

The electrochemical behavior of 2,2'-bipyridine complexes is characterized by a series of electron transfer reactions that can be localized on the metal center, the bipyridine ligands, or delocalized over the entire molecule. These redox processes are typically studied using techniques like cyclic voltammetry, which reveals the potentials at which these electron transfers occur.

Homoleptic tris(2,2'-bipyridine) complexes of many transition metals are electroactive, often displaying reversible one-electron reactions for both the metal-centered and ligand-centered processes. wikipedia.org The metal-centered redox couple (e.g., Ru(II)/Ru(III)) and the ligand-based reductions are key features of their electrochemical signature. Under strongly reducing conditions, some tris(bipy) complexes can be reduced to neutral species where the bipyridine ligands exist in their anionic radical form (bipy⁻). wikipedia.org

The redox potentials of these complexes are significantly influenced by the nature of the metal ion and the substituents on the bipyridine rings. Electron-donating groups on the bipyridine ligand tend to make the oxidation of the metal center easier (shifting the potential to less positive values) and the reduction of the ligand more difficult. Conversely, electron-withdrawing groups have the opposite effect, making the metal more difficult to oxidize and the ligand easier to reduce. acs.org This tunability of redox potentials through ligand modification is a powerful tool for designing complexes with specific electrochemical properties for various applications.

Table 1: Redox Potentials of Selected 2,2'-Bipyridine Complexes

| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte |

|---|---|---|---|

| [Fe(bpy)₃]²⁺ | Fe(III)/Fe(II) | +1.06 | Acetonitrile (B52724) |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | +1.26 | Acetonitrile |

| [Os(bpy)₃]²⁺ | Os(III)/Os(II) | +0.84 | Acetonitrile |

| [Co(bpy)₃]²⁺ | Co(II)/Co(I) | -0.97 | Acetonitrile |

| [Ni(bpy)₃]²⁺ | Ni(II)/Ni(I) | -1.18 | Acetonitrile |

| [Cr(bpy)₃]³⁺ | Cr(III)/Cr(II) | -0.26 | Aqueous |

| [Ru(bpy)₂(4,4'-(COOEt)₂-bpy)]²⁺ | Ru(III)/Ru(II) | +1.45 | Acetonitrile |

| [Ru(bpy)₂(4,4'-(Me)₂-bpy)]²⁺ | Ru(III)/Ru(II) | +1.19 | Acetonitrile |

Note: The exact redox potential values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used.

Electron Transfer Mechanisms in 2,2'-Bipyridine-Mediated Systems

Electron transfer is a fundamental process in the chemistry of 2,2'-bipyridine complexes, underpinning their photochemical and electrochemical properties. The mechanism of electron transfer can be intramolecular, occurring within a single complex, or intermolecular, between different species in solution.

A key feature of many 2,2'-bipyridine complexes, particularly those of ruthenium(II), is the presence of a metal-to-ligand charge transfer (MLCT) excited state. mdpi.com Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. This excited state is both a stronger reducing agent and a stronger oxidizing agent than the ground state, making it highly reactive in electron transfer reactions.

The rate of electron transfer in these systems is governed by several factors, including the driving force of the reaction (the difference in redox potentials between the donor and acceptor), the distance between the donor and acceptor, and the reorganization energy required for the structural changes accompanying the electron transfer. In some systems, proton-coupled electron transfer (PCET) can also play a significant role, where the transfer of an electron is coupled to the transfer of a proton. osti.gov

Table 2: Examples of Electron Transfer Rate Constants in 2,2'-Bipyridine Systems

| System | Electron Transfer Process | Rate Constant (s⁻¹) |

|---|---|---|

| Ruthenium(II) tris-bipyridyl labeled multiheme cytochrome | Heme IV → Heme III electron transfer | 87 x 10⁶ |

| Ruthenium(II) tris-bipyridyl labeled multiheme cytochrome | Heme I → Heme II electron transfer | 125 x 10⁶ |

| [Ru(bpy)₃]²⁺* quenching by methylviologen | Excited state electron transfer | ~10⁹ |

| [Ru(bpy)₃]⁺ and [Ru(bpy)₃]³⁺ annihilation | Homogeneous electron transfer | ~10⁹ |

Note: Electron transfer rates are highly dependent on the specific system and experimental conditions.

Electrochemiluminescence (ECL) Principles and Mechanisms Involving Ruthenium(II) Tris(2,2'-bipyridine) Complexes

Electrochemiluminescence (ECL) is a process where light is generated from the excited states of species produced at an electrode surface during an electrochemical reaction. nju.edu.cn Ruthenium(II) tris(2,2'-bipyridine), [Ru(bpy)₃]²⁺, and its derivatives are the most widely used ECL luminophores due to their favorable properties, including high luminescence efficiency, good solubility, and chemical stability.

The fundamental mechanism of [Ru(bpy)₃]²⁺ ECL involves the generation of both the oxidized form, [Ru(bpy)₃]³⁺, and the reduced form, [Ru(bpy)₃]⁺, at the electrode surface. The subsequent electron transfer reaction between these two species, known as annihilation, produces one molecule in the ground state and one in the excited state, [Ru(bpy)₃]²⁺*. The excited state then relaxes to the ground state, emitting a photon of light.

Annihilation Pathway:

Oxidation: [Ru(bpy)₃]²⁺ - e⁻ → [Ru(bpy)₃]³⁺

Reduction: [Ru(bpy)₃]²⁺ + e⁻ → [Ru(bpy)₃]⁺

Annihilation: [Ru(bpy)₃]³⁺ + [Ru(bpy)₃]⁺ → [Ru(bpy)₃]²⁺* + [Ru(bpy)₃]²⁺

Light Emission: [Ru(bpy)₃]²⁺* → [Ru(bpy)₃]²⁺ + hν (light)

Enhanced ECL Phenomena and Co-reactant Systems

In most analytical applications, the "co-reactant" pathway is employed to enhance the ECL signal and simplify the experimental setup. researchgate.net A co-reactant is a species that, upon electrochemical oxidation or reduction, generates a highly reactive intermediate (a strong reducing or oxidizing agent). This intermediate then reacts with the [Ru(bpy)₃]²⁺ or its electrogenerated form to produce the excited state.

Tri-n-propylamine (TPrA) is the most common co-reactant used in [Ru(bpy)₃]²⁺ ECL. canada.ca Upon oxidation at the electrode, TPrA forms a radical cation which rapidly deprotonates to yield a strong reducing agent. This reductant can then react with electrochemically generated [Ru(bpy)₃]³⁺ to produce the excited state. This process allows for the generation of ECL with only an oxidative potential step, which is more practical for many applications. Other co-reactants include oxalate, various amines, and even some nanomaterials like graphene oxide and CdSe quantum dots. nih.govnju.edu.cn

TPrA Co-reactant Pathway:

Oxidation of [Ru(bpy)₃]²⁺: [Ru(bpy)₃]²⁺ - e⁻ → [Ru(bpy)₃]³⁺

Oxidation of TPrA: TPrA - e⁻ → TPrA•⁺

Deprotonation: TPrA•⁺ → TPrA• + H⁺

Reaction: [Ru(bpy)₃]³⁺ + TPrA• → [Ru(bpy)₃]²⁺* + products

Light Emission: [Ru(bpy)₃]²⁺* → [Ru(bpy)₃]²⁺ + hν

The ECL intensity can be significantly enhanced through various strategies, such as using bimetallic ruthenium complexes which can exhibit up to a 25-fold increase in ECL intensity compared to the monomeric [Ru(bpy)₃]²⁺. nih.gov The presence of a second metal complex, such as certain iridium complexes, can also enhance the ECL of [Ru(bpy)₃]²⁺ through a "redox mediator" pathway. researchgate.net

Analytical Applications of ECL Using 2,2'-Bipyridine Complexes for Chemical Detection

The high sensitivity and selectivity of ECL based on [Ru(bpy)₃]²⁺ have made it a powerful tool in analytical chemistry, with applications in clinical diagnostics, environmental monitoring, and food safety. The intensity of the ECL signal is directly proportional to the concentration of the analyte of interest, allowing for quantitative measurements.